molecular formula C42H51NO16 B1197810 Cinerubin B CAS No. 35906-51-5

Cinerubin B

Número de catálogo: B1197810
Número CAS: 35906-51-5
Peso molecular: 825.8 g/mol
Clave InChI: ZBDDFHXUDIPRSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cinerubin B is a natural anthracycline antibiotic produced by certain strains of the genus Streptomyces. It is known for its potent biological activities, particularly its anticancer properties. The compound is characterized by its complex structure, which includes multiple hydroxyl groups and a dimethylamino group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cinerubin B is primarily obtained through fermentation processes involving specific strains of Streptomyces. The production involves large-scale fermentation, followed by extraction and purification of the compound from the culture broth and mycelium .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, nutrient availability, and oxygen levels. Advanced techniques like genome mining and bioinformatics analysis are also employed to enhance the production of secondary metabolites, including this compound .

Análisis De Reacciones Químicas

Types of Reactions

Cinerubin B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products

The major products formed from the reactions of this compound include various derivatives with modified biological activities. These derivatives are often studied for their potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Cinerubin B serves as a valuable model compound in chemical research for several reasons:

  • Biosynthesis Studies : It is utilized to study the biosynthetic pathways of anthracyclines, contributing to the understanding of secondary metabolite production in microorganisms.
  • Synthetic Methodologies : Researchers explore new synthetic methodologies using this compound as a template, which aids in the development of novel compounds with similar or enhanced biological activities.

Biological Research Applications

In biological research, this compound has shown significant promise due to its effects on cellular processes:

  • Cellular Senescence and Apoptosis : The compound induces cellular senescence by activating the p16INK4a gene and promotes apoptosis through the activation of the p21 gene. These mechanisms inhibit cell proliferation, particularly in cancer cells.
  • Anticancer Activity : this compound has demonstrated potent anticancer properties against various human cancer cell lines, including:
    • Breast cancer (MCF-7)
    • Glioblastoma (U251)
    • Lung cancer (NCI-H460)
    • Kidney cancer (786-0)
      The IC50 values for these cell lines indicate its effectiveness at very low concentrations, with values as low as 0.0006 µM for certain lines .

Pharmaceutical Applications

This compound's pharmaceutical potential is primarily focused on its use as an anticancer agent:

  • Clinical Research : Ongoing studies are examining its efficacy in combination therapies for various cancers. Preliminary results suggest that it may enhance the effects of existing chemotherapeutic agents .
  • Development of New Antibiotics : The compound is also being investigated for its potential to develop new antibiotics, leveraging its unique structure and mechanism of action against resistant bacterial strains.

Industrial Applications

In industrial settings, this compound is explored for:

  • Biotechnological Production : Its production through fermentation processes involving Streptomyces strains is optimized to maximize yield. This includes controlling fermentation conditions such as temperature, pH, and nutrient availability.
  • Bioactive Agent Development : The compound's bioactivity makes it a candidate for developing new bioactive agents for agricultural and pharmaceutical applications .

Data Summary Table

Application AreaSpecific Use CasesNotable Findings
Chemical ResearchBiosynthesis studies, synthetic methodologiesKey model compound for anthracycline studies
Biological ResearchInduction of senescence/apoptosis, anticancer activityEffective against MCF-7, U251, NCI-H460, 786-0 cells
PharmaceuticalAnticancer agent development, combination therapiesLow IC50 values indicate high potency
IndustrialFermentation optimization, bioactive agent developmentEnhanced production techniques under controlled conditions

Case Study 1: Anticancer Efficacy

A study conducted on Streptomyces sp. CMAA 1527 revealed that this compound significantly inhibited the proliferation of various cancer cell lines. The study highlighted that the rhizosphere of D. antarctica serves as a rich source of actinobacteria capable of producing bioactive compounds like this compound .

Case Study 2: Biosynthetic Pathways

Research utilizing glycogenomics has successfully identified the gene clusters responsible for the biosynthesis of this compound. This approach integrates metabolomics and genomics to enhance the understanding of how this compound is produced in microbial systems .

Mecanismo De Acción

Cinerubin B exerts its effects primarily by inducing the transcription of the p16INK4a gene, which leads to cellular senescence. The compound also activates the p21 gene, which plays a role in cell cycle regulation. These actions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Cinerubin B is similar to other anthracycline antibiotics, such as doxorubicin and daunorubicin. it is unique in its specific molecular structure and its potent ability to induce cellular senescence. Other similar compounds include:

This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and therapeutic applications.

Actividad Biológica

Cinerubin B is a glycosylated anthracycline antibiotic derived from various strains of the Streptomyces genus, particularly noted for its anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C42H51NO16C_{42}H_{51}NO_{16} and a molecular weight of approximately 825.85 g/mol. It is characterized by its complex structure, which includes a trisaccharide moiety and features typical of anthracyclines, such as phenolic hydroxyl groups. The compound exhibits notable UV absorption at 490 nm, indicating its potential for photochemical applications.

PropertyValue
Molecular FormulaC42H51NO16C_{42}H_{51}NO_{16}
Molecular Weight825.85 g/mol
Density1.48 g/cm³
Boiling Point897 °C at 760 mmHg
Flash Point496.3 °C

The primary mechanism through which this compound exerts its biological effects involves the intercalation into DNA, disrupting replication and transcription processes. This mechanism is common among anthracyclines, leading to apoptosis in cancer cells. The compound has shown significant antiproliferative activity across various human cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Glioblastoma (U251)
  • Lung Cancer (NCI-H460)
  • Kidney Cancer (786-0)

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:

Cell LineIC50 (μM)
MCF-720.71
U25115.37
NCI-H46012.28
786-09.75

These results suggest that this compound is particularly effective against glioblastoma and lung cancer cells, outperforming established chemotherapeutic agents in some cases.

Case Studies and Research Findings

  • Anticancer Activity : A study involving Streptomyces sp. CMAA 1527 highlighted this compound as a predominant compound with significant antiproliferative effects against various cancer cell lines. The crude extracts showed a pronounced reduction in cell viability, reinforcing the compound's potential as an anticancer agent .
  • Antimicrobial Properties : In addition to its anticancer activity, this compound has exhibited antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) for this bacterium was recorded at 64 μg/ml, indicating moderate antibacterial efficacy .
  • Biosynthetic Pathways : Bioinformatics analyses have revealed that the genetic potential for producing secondary metabolites like this compound is encoded within the genomes of Streptomyces. This insight opens avenues for biotechnological applications to enhance the production of such valuable compounds through genetic engineering .

Propiedades

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51NO16/c1-8-42(51)15-27(30-19(34(42)40(50)52-7)11-20-31(36(30)48)37(49)33-23(45)10-9-22(44)32(33)35(20)47)57-28-12-21(43(5)6)38(17(3)53-28)58-29-14-25-39(18(4)54-29)59-41-26(56-25)13-24(46)16(2)55-41/h9-11,16-18,21,25-29,34,38-39,41,44-45,48,51H,8,12-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDDFHXUDIPRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35906-51-5
Record name Cinerubine B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinerubine B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinerubin B
Reactant of Route 2
Cinerubin B
Reactant of Route 3
Cinerubin B
Reactant of Route 4
Cinerubin B
Reactant of Route 5
Cinerubin B
Reactant of Route 6
Cinerubin B
Customer
Q & A

Q1: What is the structural characterization of cinerubin B?

A1: While the provided abstracts don't delve into specific spectroscopic data, they do mention that the structure of this compound was elucidated through degradation studies, spectroscopic analyses, and X-ray crystallography of a degradation product. [] The full structural characterization, including the molecular formula and weight, can be found in the cited publication. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized through a multi-step process involving the creation of an ether-bridged disaccharide unit. This involves a Ferrier glycosylation, allylic oxidation to form a Michael-acceptor system, and a base-catalyzed intramolecular vinylogue addition. This approach offers a direct route to synthesize the unique ether-bridged and glycosidically linked saccharide units found in this compound and other similar anthracycline class II antibiotics. []

Q3: What is the biosynthetic potential of microorganisms for producing this compound?

A3: Research suggests that certain Streptomyces strains possess the genetic potential to produce this compound. Specifically, Streptomyces stackebrandtii sp. nov. (DSM 40484T) has been identified as a producer of this compound through in vitro and in silico analyses. [] This highlights the importance of exploring diverse microbial strain collections, such as those maintained by the Leibniz Institute DSMZ, for their potential to yield valuable natural products like this compound. []

Q4: How can glycogenomics be used to identify and characterize this compound?

A4: Glycogenomics, a novel genome-mining method, can be employed to identify and characterize this compound. This approach leverages tandem mass spectrometry to identify specific glycosyl groups within microbial metabolomes and then links these chemical signatures to corresponding glycosylation genes within microbial genomes through a "MS-glycogenetic code". [] This method allows researchers to establish a direct link between a glycosylated natural product like this compound and its biosynthetic machinery. []

Q5: Are there any known sources of this compound besides Streptomyces stackebrandtii sp. nov.?

A5: While Streptomyces stackebrandtii sp. nov. has been identified as a producer of this compound, [] research indicates that other Streptomyces species, particularly those isolated from Antarctica, are promising sources for anticancer compound discovery. [] This suggests that additional, yet to be discovered, sources of this compound might exist within this diverse genus of bacteria.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.